N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole
Overview
Description
tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole, also known as tert-butyl 1-(chloromethyl)-1,2-dihydrobenzo[e]indole-3-carboxylate, is primarily used for the preparation of benzindole and benzoquinoline derivatives . These derivatives are often used as prodrugs for tumor treatment . .
Mode of Action
It is known that the compound is used in the synthesis of benzindole and benzoquinoline derivatives , which suggests that it may interact with its targets to form these derivatives.
Biochemical Pathways
Given its use in the synthesis of benzindole and benzoquinoline derivatives , it can be inferred that it may be involved in the biochemical pathways related to these compounds.
Result of Action
It is known that the compound is used in the synthesis of benzindole and benzoquinoline derivatives , which are often used as prodrugs for tumor treatment . This suggests that the compound may have a role in cancer treatment.
Preparation Methods
The synthesis of tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate typically involves several steps. One common synthetic route starts with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to its N-Boc derivative. The aldehyde group of this intermediate is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole. Introduction of a formyl group into the 4-position is done using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Chemical Reactions Analysis
tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various biologically active compounds, including antitumor agents like duocarmycins and yatakemycin, which act by sequence-selective DNA alkylation.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Indole derivatives, including this compound, are studied for their potential antiviral, anti-inflammatory, and anticancer activities.
Comparison with Similar Compounds
tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate can be compared with other indole derivatives such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate:
N-Boc-seco-CBI: This compound is a simple alkylation subunit analog found in naturally occurring antitumor agents like duocarmycins and yatakemycin.
Biological Activity
N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research studies.
Synthesis and Structural Characteristics
This compound belongs to the family of 1,2-dihydro-3H-benzo[e]indoles, which are known for their diverse biological activities. The synthesis typically involves the introduction of a chloromethyl group at the 1-position and a Boc (tert-butyloxycarbonyl) protecting group at the nitrogen atom. This structural configuration is crucial for enhancing the compound's reactivity and biological interactions.
Anticancer Properties
The biological evaluation of this compound has shown promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
NCI-N87 (gastric) | 0.0077 | |
SK-OV3 (ovarian) | 0.0054 | |
L1210 (leukemia) | 0.020 - 0.040 |
The compound exhibits significant selectivity towards cancer cells, indicating its potential as a targeted therapeutic agent. The mechanism of action is believed to involve DNA alkylation, which disrupts the replication process in cancer cells.
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of indole-based compounds, including this compound. These compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases:
Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity |
---|---|---|---|
N-Boc Compound | 26.22 | 4.33 | High |
The selectivity over AChE suggests that modifications to the indole core can enhance therapeutic efficacy while minimizing side effects associated with non-selective inhibitors.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Studies indicate that specific substitutions at various positions on the indole ring significantly affect cytotoxicity and enzyme inhibition:
- C5 Substituents : Compounds with electron-withdrawing groups at the C5 position demonstrated increased cytotoxicity against cancer cell lines compared to their counterparts with electron-donating groups.
- Alkyl Chain Length : Variations in alkyl chain length on the nitrogen atom influenced both AChE and BChE inhibition potency.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Cytotoxicity Against Ovarian Cancer : A study reported that this compound showed an IC50 value of 5.4 pM against SK-OV3 cells, indicating strong anticancer activity compared to standard treatments like doxorubicin.
- Neuroprotection in Animal Models : In vivo experiments demonstrated that derivatives of this compound could mitigate cognitive decline in models of Alzheimer's disease by inhibiting cholinesterase enzymes.
Properties
IUPAC Name |
tert-butyl 1-(chloromethyl)-1,2-dihydrobenzo[e]indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-18(2,3)22-17(21)20-11-13(10-19)16-14-7-5-4-6-12(14)8-9-15(16)20/h4-9,13H,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITLNICSYVUFSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C1C=CC3=CC=CC=C32)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431918 | |
Record name | tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454713-41-8 | |
Record name | tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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